4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide
Description
This compound features a benzamide core linked to a 6-ethoxybenzothiazol-2-yl group via an amide bond and to a 3,4-dihydroisoquinoline moiety via a sulfonyl bridge. Its molecular formula is C28H23N3O5S2 (MW: 545.6 g/mol) .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-2-32-20-9-12-22-23(15-20)33-25(26-22)27-24(29)18-7-10-21(11-8-18)34(30,31)28-14-13-17-5-3-4-6-19(17)16-28/h3-12,15H,2,13-14,16H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSLXQRPLWBAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Sulfonylation: The isoquinoline derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Coupling with Benzamide: The sulfonylated isoquinoline is coupled with a benzamide derivative through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Introduction of the Benzo[d]thiazole Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and benzo[d]thiazole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: EDCI, DCC
Catalysts: Acid catalysts for Pictet-Spengler reaction, base catalysts for sulfonylation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its unique structure may interact with biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Moiety
- Target Compound : 6-ethoxy substitution on benzothiazole.
- N-(6-Methoxybenzo[d]thiazol-2-yl) Derivatives (): Methoxy analogs (e.g., compound 4l) exhibit similar synthetic routes but show lower lipophilicity (LogP ~2.8 vs. 3.1 for ethoxy). These compounds demonstrate moderate inhibitory activity against acetylcholinesterase (AChE) but lack sulfonyl-linked dihydroisoquinoline .
- N-(6-Fluoro/Nitrobenzo[d]thiazol-2-yl) Derivatives (): Electron-withdrawing groups (e.g., NO₂, F) reduce metabolic stability but enhance binding to hydrophobic enzyme pockets. Purity ranges from 90.8% to 94.8% via HPLC .
Sulfonyl vs. Methyl/Amide Linkers
- Methyl-Linked Analogs (): Compounds like 23 (N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide) exhibit potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 0.87 µM) and anti-amyloid-β aggregation activity. The methyl linker reduces steric hindrance but decreases hydrolytic stability compared to sulfonyl groups .
- Acetamide-Linked Derivatives ():
Compounds like 4a-4p use a flexible -(CH₂)- spacer, enabling conformational adaptability for binding to BChE’s peripheral anionic site (PAS). However, sulfonyl-linked analogs show higher selectivity for BChE over AChE (Selectivity Index >50 vs. ~10 for methyl analogs) .
Heterocyclic Modifications
- Thiazolo[5,4-c]pyridine Derivatives ():
The compound 5201 (hydrochloride salt) replaces benzothiazole with a tetrahydrothiazolo-pyridine, increasing basicity (pKa ~8.5) and enhancing blood-brain barrier penetration. Molecular weight rises to 615.2 g/mol due to the hydrochloride counterion . - 1,3,4-Oxadiazole Derivatives ():
Substitution with a triethoxyphenyl-oxadiazole (e.g., 533871-76-0 ) introduces π-π stacking interactions but reduces solubility (aqueous solubility <1 µM) .
Pharmacological and Physicochemical Data
Q & A
Q. What synthetic strategies are commonly employed for preparing the core scaffold of this compound?
The synthesis typically involves multi-step organic reactions, including:
- Sulfonylation : Reacting dihydroisoquinoline derivatives with sulfonyl chlorides to introduce the sulfonyl group .
- Amide coupling : Using benzothiazole-2-amine intermediates and activated carboxylic acids (e.g., 2-benzoylphenyl derivatives) under coupling agents like DCC or EDC .
- Ethoxy group installation : Alkylation of hydroxylated benzothiazoles with ethylating agents (e.g., ethyl bromide) in basic conditions . Key solvents include ethanol, methanol, or DMF, with reaction times ranging from 6–24 hours under reflux .
Q. How is structural validation performed for this compound and its intermediates?
A combination of spectroscopic and chromatographic methods is used:
- 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., ethoxy protons at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–8.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ or [M–H]–) with <5 ppm error .
- HPLC : Purity assessment (>95% by UV detection at 254 nm) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation and amide coupling steps?
- Catalyst screening : Transition metal catalysts (e.g., CuI) improve sulfonylation efficiency in inert atmospheres .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance amide coupling yields by stabilizing reactive intermediates .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonyl chloride addition . Documented yields range from 45–78% for sulfonylation and 60–85% for amide coupling .
Q. What strategies are used to resolve contradictions in reported biological activity data?
- Dose-response studies : Reproducing assays across multiple cell lines (e.g., IC50 values in MCF-7 vs. HEK293) to identify cell-type-specific effects .
- Metabolic stability testing : Assessing compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo efficacy .
- Crystallographic analysis : Co-crystallizing the compound with target proteins (e.g., kinases) to validate binding modes .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
- Substituent variation : Replacing the ethoxy group with methoxy or halogens alters lipophilicity and target affinity .
- Scaffold hopping : Testing isoquinoline replacements (e.g., quinazoline or thienopyridine) to improve metabolic stability .
- Bioisosteric swaps : Substituting the benzothiazole with benzimidazole or triazole rings to modulate solubility .
Q. What methodologies assess the environmental impact of this compound?
- Degradation studies : Monitoring hydrolysis/photolysis rates under simulated environmental conditions (pH 7–9, UV light) .
- Ecotoxicology assays : Testing acute toxicity in Daphnia magna or algae to determine LC50/EC50 values .
- Bioaccumulation modeling : Using logP values (predicted ~3.2) and BCF (bioconcentration factor) calculators to estimate environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
